PROTAC Mcl1 degrader-1

Overview

Description

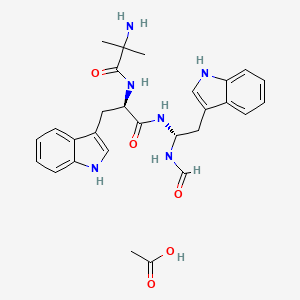

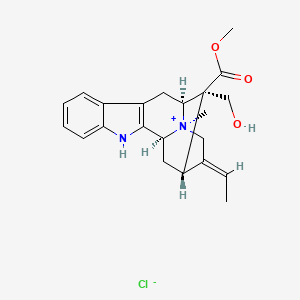

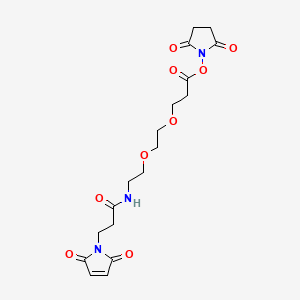

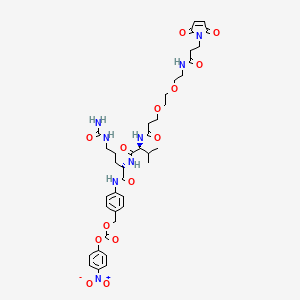

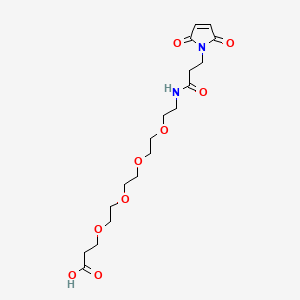

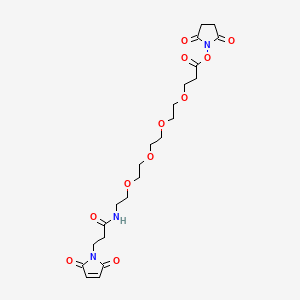

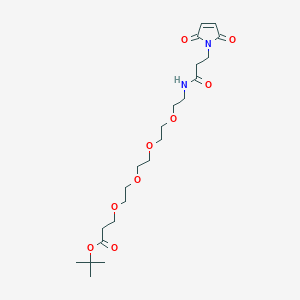

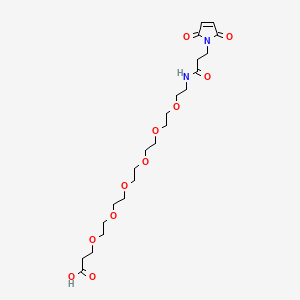

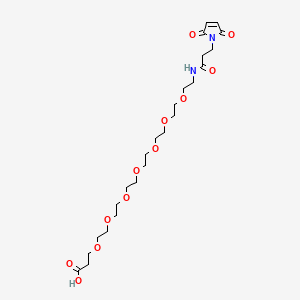

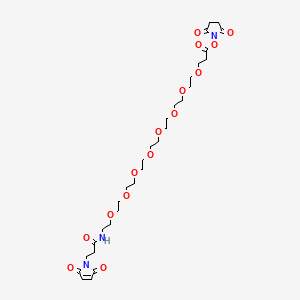

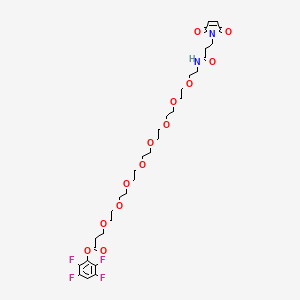

PROTAC Mcl1 degrader-1, also known as compound C3, is a proteolysis targeting chimera (PROTAC) based on Cereblon ligand . It is a potent and selective inhibitor of Mcl-1, a member of the Bcl-2 family, with an IC50 of 0.78 μM . It also inhibits Bcl-2 with an IC50 of 0.54 μM .

Synthesis Analysis

The synthesis of this compound involves introducing the E3 ligase cereblon (CRBN)-binding ligand pomalidomide to Mcl-1 inhibitor S1-6 with μM-range affinity . The process of designing soluble PROTACs involves measuring the thermodynamic solubilities of commercial PROTACs and evaluating the performance of common solubility models .Molecular Structure Analysis

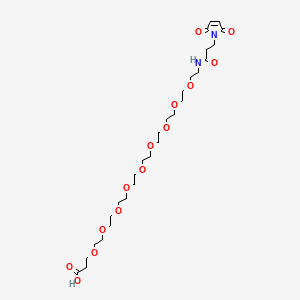

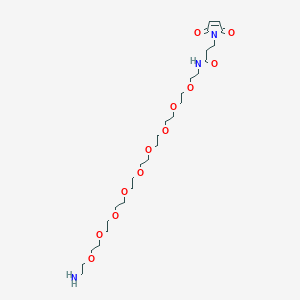

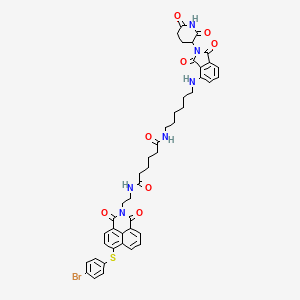

The molecular structure of this compound is complex and involves a ligand that binds a protein of interest (POI) and a covalently linked ligand of an E3 ubiquitin ligase . The molecular weight of this compound is 909.84 .Chemical Reactions Analysis

The chemical reactions involved in the action of this compound include the ubiquitination and proteasomal degradation of Mcl-1 . This is achieved by introducing the E3 ligase cereblon (CRBN)-binding ligand pomalidomide to Mcl-1 inhibitor S1-6 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 909.84 . It is a solid substance with a light yellow to yellow color . It has a solubility of 50 mg/mL in DMSO .Scientific Research Applications

Major Advances in Emerging Degrader Technologies

Degrader technologies, including proteolysis-targeting chimeras (PROTACs) like PROTAC Mcl1 degrader-1, are increasingly gaining interest in academia and the pharmaceutical industry. They offer a novel pharmaceutical development approach by catalytically degrading disease-causing proteins. The molecular design of PROTACs is varied, leading to the creation of classical PROTACs and atypical ones such as nucleic acid-based PROTACs. Alternatives like lysosome-targeting chimeras (LYTACs) and macroautophagy degradation targeting chimeras (MADTACs) are also being explored, leveraging different degradation mechanisms. This rich diversity in degrader technologies points to a promising future in treating conditions like cancer and viral infections through targeted protein and RNA degradation (Luo et al., 2022).

Optical Control of Targeted Protein Degradation

Emerging technologies are exploring the use of light to control protein degradation induced by PROTACs. Light-responsive degraders enable precise temporal and spatial control of protein levels, which not only makes them valuable research tools but also potential candidates for precision medicine. The integration of light as a stimulus in the PROTAC mechanism opens new avenues for therapeutic interventions, allowing for more targeted and controlled treatment approaches (Reynders & Trauner, 2021).

The Therapeutic Potential of PROTACs

PROTACs are being recognized for their unique mechanism of action, different from traditional inhibitors. They have the potential to modulate target biology in novel ways and are expected to lead to new medicines for treating a variety of diseases. The development of PROTACs as therapeutic agents is particularly promising because of their modular composition, which presents both opportunities and challenges in securing robust intellectual property. The field is rapidly evolving, and the need for novel and differentiated PROTAC medicines is evident (Benowitz et al., 2020).

Mechanism of Action

properties

IUPAC Name |

N'-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethyl]-N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]hexanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H45BrN6O8S/c46-27-15-17-28(18-16-27)61-35-21-19-32-39-29(35)9-7-10-30(39)42(57)51(43(32)58)26-25-49-37(54)14-4-3-13-36(53)48-24-6-2-1-5-23-47-33-12-8-11-31-40(33)45(60)52(44(31)59)34-20-22-38(55)50-41(34)56/h7-12,15-19,21,34,47H,1-6,13-14,20,22-26H2,(H,48,53)(H,49,54)(H,50,55,56) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORXNUWYWZOREQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)CCCCC(=O)NCCN4C(=O)C5=C6C(=C(C=C5)SC7=CC=C(C=C7)Br)C=CC=C6C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H45BrN6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

909.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.